Alendronic Acid-d6 Sodium Salt Hydrate
Description
Contextualization of Deuterated Analogs within the Broader Field of Bisphosphonate Research
Bisphosphonates are a class of drugs widely used to treat bone disorders such as osteoporosis and Paget's disease of the bone. nih.govnih.gov They are synthetic analogs of pyrophosphate, a naturally occurring compound that inhibits bone resorption. nih.gov Nitrogen-containing bisphosphonates, such as alendronate, are particularly potent inhibitors of bone resorption. osteoporosis.foundation
The introduction of deuterated analogs, like Alendronic Acid-d6, into bisphosphonate research has provided scientists with powerful tools to study these compounds in greater detail. acs.orgassumption.edu Deuterium (B1214612) labeling allows researchers to track the metabolic fate of the drug within the body, providing insights into its absorption, distribution, metabolism, and excretion (ADME). clearsynth.comacs.org This information is crucial for understanding the drug's mechanism of action and for developing more effective and safer therapeutic agents. acs.org
Fundamental Principles of Deuterium Labeling in Chemical and Biological Sciences
This characteristic makes deuterium an excellent tracer for studying the behavior of molecules in various systems. youtube.com When hydrogen atoms in a molecule are replaced with deuterium atoms, the resulting deuterated compound can be distinguished from its non-labeled counterpart, allowing scientists to follow its path and transformations in chemical reactions or biological processes. clearsynth.comyoutube.com
Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. assumption.edu This phenomenon can be exploited to modulate the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. acs.orgassumption.edu
Rationale for Deuteration of Alendronic Acid and its Unique Contributions to Research
The deuteration of alendronic acid to form Alendronic Acid-d6 Sodium Salt Hydrate offers several key advantages for research purposes. A primary application is its use as an internal standard in quantitative bioanalytical methods. scienceopen.comelectrochemsci.org Due to its chemical similarity to the non-labeled drug, it behaves almost identically during sample extraction, derivatization, and chromatographic separation. nih.govnih.gov However, its increased mass allows it to be distinguished from the endogenous alendronic acid in a mass spectrometer. scienceopen.com This enables accurate and precise quantification of alendronate in biological matrices like plasma and urine, which is essential for pharmacokinetic studies. scienceopen.comelectrochemsci.org
The use of a stable isotope-labeled internal standard like Alendronic Acid-d6 helps to compensate for potential matrix effects, which are a common source of variability and inaccuracy in quantitative LC-MS/MS methods. electrochemsci.org
Significance of this compound in Mechanistic and Quantitative Studies
The application of this compound has been pivotal in advancing our understanding of alendronate's behavior in biological systems. In mechanistic studies, deuterated analogs help researchers investigate the intricate steps of metabolic pathways. acs.orgnih.gov By observing the fate of the labeled compound, scientists can identify metabolites and elucidate the enzymatic processes involved.
In quantitative analysis, Alendronic Acid-d6 is instrumental for the development and validation of robust bioanalytical methods. ijprajournal.com For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often employ Alendronic Acid-d6 as an internal standard to ensure the accuracy and reproducibility of the results. scienceopen.comijprajournal.com These methods are crucial for determining the concentration of alendronate in patient samples, which is a key parameter in pharmacokinetic assessments. scienceopen.com
A study on the quantitative determination of alendronate in human urine utilized d6-alendronate as an internal standard to mitigate matrix effects and ensure the reliability of the LC-MS/MS method. electrochemsci.org Similarly, in a bioequivalence study of generic alendronate tablets, d6-alendronic acid was used as the internal standard for the quantification of alendronic acid in plasma. scienceopen.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₇D₆NNaO₇P₂·xH₂O |
| CAS Number | 1148112-64-4 |
| Applications | Internal standard in quantitative analysis, tracer in metabolic studies |
Table 2: Analytical Techniques Utilizing this compound
| Analytical Technique | Purpose |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative determination of alendronic acid in biological matrices. scienceopen.comelectrochemsci.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and study of protein-ligand interactions. clearsynth.comyoutube.com |
Properties
Molecular Formula |
C₄H₆D₆NNaO₇P₂ xH₂O |
|---|---|
Molecular Weight |
277.11 |
Synonyms |
P,P’-(4-Amino-1-hydroxybutylidene-2,2,3,3,4,4-d6)bisphosphonic Acid Sodium Salt Hydrate |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Alendronic Acid D6 Sodium Salt Hydrate
Historical Overview of Deuterated Bisphosphonate Synthesis Techniques
The journey to producing isotopically labeled bisphosphonates like Alendronic Acid-d6 is built upon two distinct historical foundations: the synthesis of bisphosphonates themselves and the development of isotopic labeling in drug development. Bisphosphonates were first synthesized in the 19th century for industrial applications. electrochemsci.org Their potential for treating bone metabolism diseases was not realized until the late 1960s, leading to the clinical use of the first-generation bisphosphonate, etidronate, in 1968. electrochemsci.org The classical method for preparing the 1-hydroxymethylene-bisphosphonate core structure involves reacting a suitable carboxylic acid with phosphorous acid and a halogenating agent like phosphorus trichloride. This foundational chemistry is the basis for the synthesis of many clinically important bisphosphonates.
The incorporation of isotopes into drug molecules also has a long history, initially dominated by the use of radioisotopes for tracer studies in absorption, distribution, metabolism, and excretion (ADME) analyses. nih.gov In the latter half of the 20th century, the use of stable isotopes, particularly deuterium (B1214612) (²H or D), gained prominence. medchemexpress.com Deuteration was recognized as a powerful tool for creating internal standards for quantitative mass spectrometry assays and for potentially improving the metabolic profiles of drugs by exploiting the kinetic isotope effect. medchemexpress.comnih.gov Early methods for deuteration often involved simple proton exchange with deuterated solvents or catalytic hydrogenation with deuterium gas. wikipedia.org The synthesis of a specifically labeled compound like Alendronic Acid-d6 represents the convergence of these fields, applying modern, precise isotopic labeling strategies to the established chemical framework of bisphosphonate synthesis.
Contemporary Synthetic Routes for Alendronic Acid-d6 Production
The most direct and reliable synthetic route to Alendronic Acid-d6 involves a modification of the classical bisphosphonate synthesis. The core strategy is not to introduce deuterium onto a pre-existing alendronic acid molecule, but to build the molecule from a deuterated precursor. The foundational synthesis of non-labeled alendronic acid starts with 4-aminobutyric acid (GABA). nih.gov Therefore, the contemporary and regioselective production of Alendronic Acid-d6 begins with its fully deuterated analogue, 4-aminobutyric acid-2,2,3,3,4,4-d6 (GABA-d6). sigmaaldrich.com
This deuterated starting material is then reacted with phosphorous acid and phosphorus trichloride. In this reaction, the carboxyl group of GABA-d6 is converted into the geminal bisphosphonate group, yielding the final Alendronic Acid-d6 molecule. Subsequent treatment with a sodium source and water provides the Alendronic Acid-d6 Sodium Salt Hydrate. This precursor-based approach is favored because it ensures the precise and stable incorporation of deuterium at the desired non-exchangeable positions.
Hydrogen-deuterium exchange (HDX) is a well-established chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.org This can be facilitated by acid, base, or metal catalysts. wikipedia.org While HDX is a powerful tool for studying protein conformation and can be used for simple labeling of molecules with acidic protons, it is generally unsuitable for the synthesis of a high-purity, specifically labeled standard like Alendronic Acid-d6. nih.govyoutube.com
The alendronate molecule has several exchangeable protons on its amine (-NH₂) and hydroxyl (-OH) groups, which would readily exchange in a deuterated solvent. youtube.com However, achieving selective exchange only at the C-H bonds of the alkyl backbone (the 2,2,3,3,4,4 positions) while leaving the others untouched is exceptionally challenging and not practical for large-scale, high-purity synthesis. Furthermore, any deuterium introduced onto the amine or hydroxyl groups would be susceptible to back-exchange with protons from any aqueous environment, compromising the isotopic stability of the compound. wikipedia.org For these reasons, direct exchange is not the preferred method for producing this specific isotopologue.
The synthesis of Alendronic Acid-d6 via its deuterated GABA-d6 precursor is an excellent example of a highly regioselective deuterium incorporation strategy. sigmaaldrich.com Regioselectivity refers to the control over the exact position of the isotopic labels within the molecule. By starting with 4-aminobutyric acid-2,2,3,3,4,4-d6, where the deuterium atoms are already fixed on the carbon backbone, the subsequent reaction to form the bisphosphonate ensures that the final product has deuterium atoms exclusively at these six specific positions. sigmaaldrich.combenthamdirect.com
This method circumvents the significant challenges of attempting to selectively deuterate the final alendronic acid molecule. nih.gov Synthesizing the selectively deuterated precursor, GABA-d6, allows for the creation of a final compound with a precisely defined and stable pattern of deuteration, which is critical for its primary application as an internal standard in quantitative analysis. benthamdirect.comingentaconnect.com This synthetic control is paramount for ensuring the analytical reliability of the labeled compound.
Optimizing the synthesis of Alendronic Acid-d6 focuses on maximizing both the chemical yield and the isotopic purity of the final product. Key parameters in the reaction of GABA-d6 with phosphorous acid and phosphorus trichloride, such as reaction temperature, time, and the stoichiometry of the reagents, must be carefully controlled.
Following the core reaction, purification is a critical step for ensuring high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate the desired Alendronic Acid-d6 from any unreacted starting materials or side products. lgcstandards.com This chromatographic purification is essential for achieving the high chemical purity (often >95%) required for an analytical standard. lgcstandards.com Furthermore, purification helps ensure high isotopic purity by removing any potential non-deuterated or partially deuterated species that might arise from isotopic impurities in the GABA-d6 starting material. The use of efficient coupling reagents and purification methods like ion-exchange and reverse-phase chromatography are established strategies for improving yields and purity in the synthesis of bisphosphonates and their conjugates. nih.gov
Characterization of Isotopic Enrichment and Positional Deuteration in Synthetic Products
To be used as a reliable internal standard, the synthesized this compound must be rigorously characterized to confirm its structure, isotopic enrichment, and positional labeling. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for confirming the successful incorporation of the six deuterium atoms and for quantifying the isotopic purity. electrochemsci.org The deuterated compound will have a mass-to-charge ratio (m/z) that is six units higher than its non-deuterated counterpart. sigmaaldrich.com The analysis determines the distribution of isotopologues (e.g., the percentage of d6, d5, d4, etc.), with a high percentage of the d6 species indicating high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise location of the deuterium atoms. In a ¹H-NMR spectrum of alendronic acid, specific signals correspond to the protons at the C2, C3, and C4 positions of the alkyl chain. researchgate.netnih.gov For Alendronic Acid-d6, the absence or significant reduction of these specific signals provides direct evidence that deuterium atoms have replaced the hydrogen atoms at these positions. illinois.edu ³¹P-NMR is also used to characterize the phosphonate (B1237965) groups, confirming the core structure of the molecule. researchgate.net
The following table summarizes the key analytical techniques and findings used to characterize this compound.
| Analytical Technique | Parameter Measured | Typical Result/Observation | Reference |
| Mass Spectrometry (MS) | Isotopic Enrichment / Mass Shift | A mass increase of 6 Da compared to the unlabeled compound is observed. | sigmaaldrich.com |
| Mass Spectrometry (MS) | Isotopic Purity | Quantifies the percentage of the d6 isotopologue relative to other species (d0-d5). A typical specification is ≥97 atom % D. | sigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separates the analyte from chemical impurities. A typical specification is >95% purity. | lgcstandards.com |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Positional Deuteration | Disappearance or significant attenuation of proton signals corresponding to the -CH₂- groups at positions 2, 3, and 4 of the butyric acid backbone. | researchgate.netnih.gov |
| Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) | Structural Integrity | Confirms the presence and chemical environment of the two phosphorus atoms in the bisphosphonate group. | researchgate.net |
Advanced Analytical Characterization Techniques for Alendronic Acid D6 Sodium Salt Hydrate in Research Contexts
Spectroscopic Methods for Isotopic Verification and Structural Elucidation
Spectroscopic techniques are fundamental in confirming the successful incorporation of deuterium (B1214612) and elucidating the complete chemical structure of Alendronic Acid-d6 Sodium Salt Hydrate.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of Alendronic Acid-d6. A suite of NMR experiments is employed to confirm the precise location of deuterium labels and to provide a comprehensive structural map of the molecule. rsc.orgillinois.edu
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Alendronic Acid-d6, the key diagnostic feature is the attenuation or complete disappearance of proton signals corresponding to the positions where deuterium atoms have been substituted. This provides direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms, offering unambiguous confirmation of the labeling sites.
³¹P NMR (Phosphorus-31 NMR): As a bisphosphonate, the phosphorus atoms are a key structural feature. The ³¹P NMR spectrum is crucial for confirming the integrity of the phosphonate (B1237965) groups. researchgate.net Studies of alendronate and other bisphosphonates show characteristic signals for the phosphorus nuclei. illinois.eduresearchgate.net For Alendronic Acid-d6, the ³¹P spectrum is expected to be very similar to that of the unlabeled compound, confirming that the core phosphonate structure is intact. Research on alendronate binding to bone has utilized ³¹P NMR to investigate the interactions of these phosphonate groups. illinois.edu
Table 1: Representative NMR Data for Alendronic Acid Characterization
This interactive table provides expected observations for the NMR analysis of Alendronic Acid-d6.
| NMR Technique | Purpose | Expected Observation for Alendronic Acid-d6 | Reference |
|---|---|---|---|
| ¹H NMR | Confirm absence of protons at labeled sites | Disappearance or significant reduction of proton signals at the six deuterated positions of the butyl chain. | researchgate.netchemicalbook.com |
| ²H NMR | Direct detection of deuterium labels | Presence of signals corresponding to the chemical shifts of the deuterated positions. | illinois.edu |
| ¹³C NMR | Analyze carbon skeleton and C-D bonds | Characteristic splitting patterns (triplets) and minor upfield shifts for carbons attached to deuterium. | researchgate.net |
| ³¹P NMR | Verify integrity of phosphonate groups | A signal consistent with the phosphonate environment, similar to unlabeled alendronic acid, confirming the P-C-P backbone. | illinois.eduresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the elemental composition and isotopic purity of Alendronic Acid-d6. rsc.orgnih.gov It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For Alendronic Acid-d6, HRMS is used to:
Determine Exact Mass: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula and verify that the mass shift corresponds precisely to the replacement of six hydrogen atoms with six deuterium atoms.
Assess Isotopic Purity: HRMS can resolve the signals from the desired d6-labeled compound and any residual unlabeled (d0) or partially deuterated (d1-d5) species. nih.gov The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment, a critical parameter for its use as an internal standard. A strategy combining LC-ESI-HR-MS and NMR is often proposed for a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.org
Table 2: HRMS Data for Isotopic Purity Assessment of Alendronic Acid-d6
This interactive table illustrates how HRMS data is used to confirm the identity and purity of Alendronic Acid-d6.
| Isotopologue | Theoretical Exact Mass (Monoisotopic) | Observed m/z (Example) | Purpose of Measurement | Reference |
|---|---|---|---|---|
| Alendronic Acid (d0) | 249.0272 | 249.0270 | Detection of unlabeled impurity | nih.gov |
| Alendronic Acid-d6 | 255.0649 | 255.0647 | Confirmation of desired product and exact mass | rsc.orgnih.gov |
| Isotopic Purity | N/A | >99% (based on relative peak areas) | Quantifies the percentage of the d6-labeled compound relative to all isotopologues. | rsc.org |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule and to observe the effects of isotopic substitution on bond vibrations. thermofisher.comnih.gov
FTIR Spectroscopy: FTIR measures the absorption of infrared light by specific molecular bonds. The FTIR spectrum of Alendronic Acid-d6 will display characteristic absorption bands for O-H (hydroxyl), N-H (amine), and P-O (phosphonate) functional groups. researchgate.netresearchgate.net The most significant difference compared to unlabeled alendronic acid is the appearance of C-D stretching vibrations at a lower frequency (typically ~2100-2250 cm⁻¹) and the disappearance of the corresponding C-H stretching bands (~2850-3000 cm⁻¹). This shift to a lower wavenumber is a direct consequence of the heavier mass of deuterium compared to hydrogen and is a hallmark of successful deuteration. cdnsciencepub.comyoutube.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The P-C-P backbone of alendronic acid can be effectively probed with Raman spectroscopy. Similar to FTIR, a clear shift in the vibrational frequencies associated with the deuterated carbon-hydrogen bonds will be observed.
The deuterium isotope effect is a predictable phenomenon where the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. youtube.comajchem-a.com Replacing hydrogen with the heavier deuterium isotope increases the reduced mass, thus lowering the bond's stretching frequency. This provides a reliable spectroscopic marker for verifying deuteration. d-nb.infoaps.org
Chromatographic Separation Methods for Research-Grade Purity Assessment and Quantification
Chromatographic methods are essential for separating Alendronic Acid-d6 from its non-deuterated counterpart and other impurities, and for its precise quantification in complex biological matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological samples like plasma and urine. ijprajournal.comelectrochemsci.org In this context, this compound plays a crucial role as an isotopic internal standard.
The process involves:
Sample Preparation: Alendronate is extracted from the biological matrix, often using solid-phase extraction (SPE). nih.gov
Derivatization: Due to its high polarity, alendronic acid is typically derivatized to improve its retention on reversed-phase chromatography columns and to enhance its ionization efficiency in the mass spectrometer (discussed in 3.2.2). electrochemsci.orgnih.gov
LC Separation: The derivatized analyte and internal standard are separated from matrix components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). ijprajournal.com
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the derivatized analyte (alendronic acid) and the derivatized internal standard (alendronic acid-d6). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification. ansto.gov.auscienceopen.com
Table 3: Example MRM Transitions for LC-MS/MS Analysis of Derivatized Alendronic Acid
This interactive table shows typical mass transitions used to quantify alendronic acid with its d6-labeled internal standard after derivatization with trimethylsilyldiazomethane.
| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Alendronic Acid | Trimethylsilyldiazomethane | 348.2 | 289.0 | scienceopen.com |
| Alendronic Acid-d6 (IS) | Trimethylsilyldiazomethane | 354.2 | 295.0 | scienceopen.com |
The inherent properties of bisphosphonates—high polarity, zwitterionic nature, and lack of a strong UV chromophore—make their direct analysis by conventional LC methods challenging. nih.govnih.gov Derivatization is a chemical modification strategy employed to overcome these issues by converting the analyte into a less polar and more easily detectable form.
Several derivatization reagents have been successfully used for alendronic acid analysis:
Diazomethane and Trimethylsilyldiazomethane (TMSDAM): These are methylating agents that react with the acidic phosphonate groups of alendronic acid. nih.govnih.govresearchgate.net This esterification neutralizes the negative charges, significantly reducing the molecule's polarity and improving its chromatographic behavior on reversed-phase columns. chromforum.orgresearchgate.net TMSDAM is often preferred as a safer alternative to diazomethane. nih.gov The derivatization can be efficiently performed 'on-cartridge' during the solid-phase extraction cleanup step, streamlining the sample preparation process. electrochemsci.orgnih.govnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with the primary amino group of alendronic acid to form a highly fluorescent derivative. researchgate.netchromforum.org This strategy is particularly useful for methods employing fluorescence detection, which can provide excellent sensitivity. The reaction is typically carried out in a buffered, alkaline environment (pH ~9-12) to facilitate the nucleophilic attack of the amine on the FMOC-Cl. chromforum.orgchromforum.org
The choice of derivatization agent depends on the analytical platform (e.g., LC-MS/MS vs. HPLC-Fluorescence) and the specific requirements of the assay for sensitivity and throughput. semanticscholar.org
Table 4: Comparison of Common Derivatization Agents for Alendronic Acid Analysis
This interactive table compares different derivatization strategies for alendronic acid.
| Derivatizing Agent | Target Functional Group | Primary Analytical Benefit | Typical Detection Method | Reference |
|---|---|---|---|---|
| Trimethylsilyldiazomethane (TMSDAM) | Phosphonic acid groups | Reduced polarity, improved chromatography and ionization | LC-MS/MS | scienceopen.comnih.govnih.gov |
| Diazomethane | Phosphonic acid groups | Reduced polarity, improved chromatography and ionization | LC-MS/MS | electrochemsci.orgnih.govresearchgate.net |
| FMOC-Cl | Primary amino group | Addition of a highly fluorescent tag | HPLC-Fluorescence | researchgate.netchromforum.orgnih.gov |
Optimization of Chromatographic Conditions for Alendronic Acid-d6 and its Analogs (e.g., mobile phase composition, column chemistry)
The analysis of alendronic acid and its deuterated internal standard, Alendronic Acid-d6, presents unique challenges due to their high polarity and lack of a suitable chromophore for direct UV detection. fabad.org.tr Consequently, chromatographic methods often require derivatization or specialized techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. electrochemsci.org The optimization of mobile phase composition and column chemistry is a critical step in developing a reliable analytical method.
Mobile Phase Composition: The choice of mobile phase is crucial for achieving adequate retention and peak shape. For reversed-phase chromatography, which is commonly employed after derivatization, the mobile phase typically consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol (B129727). fabad.org.trelectrochemsci.org
Buffer System and pH: The pH of the aqueous component significantly influences the retention of the polar analytes. electrochemsci.org Buffers such as sodium citrate (B86180), sodium phosphate (B84403), and ammonium (B1175870) acetate (B1210297) are frequently used. fabad.org.trelectrochemsci.org For instance, one high-performance liquid chromatography (HPLC) method utilized a mobile phase of 0.05 M sodium citrate and sodium phosphate buffer (pH 8.0), acetonitrile, and methanol in a 75:20:5 (v/v/v) ratio. fabad.org.tr In another LC-MS/MS method for determining alendronate in human urine, the mobile phase was a mix of acetonitrile and 40 mM ammonium acetate buffer (75:25, v/v), where the on-column pH of 4.0 was found to yield the largest peak area for the analyte. electrochemsci.org
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers used to control the elution strength of the mobile phase. fabad.org.trelectrochemsci.org Their ratio is optimized to achieve the best separation and run time.
Column Chemistry: The selection of the stationary phase is dictated by the analytical approach, whether it involves derivatization or direct analysis.
Reversed-Phase Columns: Following derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC), which adds a nonpolar moiety to the molecule, reversed-phase columns such as C18 or polymeric phases (e.g., Hamilton PRP-1) are effective. fabad.org.trresearchgate.netnih.gov These columns separate compounds based on hydrophobicity. After derivatization with trimethylsilyldiazomethane, a Supelco Discovery HS C18 column has been successfully used. nih.gov
Ion-Exchange Chromatography: Given the anionic nature of alendronic acid, anion-exchange columns can be used for direct analysis without derivatization. researchgate.net Strong cation exchange (SCX) columns have also been employed, where the stationary phase is modified to act as an ion exchange resin suitable for retaining ionic compounds like alendronate. electrochemsci.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for analyzing highly polar compounds. A derivatization-free HILIC-MS/MS method has been developed using a Luna 3µ HILIC 200A column, which separates analytes based on partitioning between a water-enriched layer on the stationary phase and a mobile phase with a high organic solvent content. nih.govijprajournal.com
The optimization process often involves systematically adjusting these parameters while monitoring peak shape, retention time, and signal intensity to achieve the desired chromatographic performance. electrochemsci.org
Table 1: Examples of Optimized Chromatographic Conditions for Alendronate Analysis
| Technique | Column Chemistry | Mobile Phase Composition | Detection | Reference |
|---|---|---|---|---|
| HPLC (with pre-column derivatization) | Reversed Phase (Hamilton PRP-1, 10 µm) | 0.05 M sodium citrate and sodium phosphate buffer (pH 8) - acetonitrile - methanol (75:20:5, v/v/v) | UV (266 nm) | fabad.org.tr |
| LC-MS/MS (with derivatization) | Reversed Phase (Supelco Discovery HS C18) | Not specified | Tandem Mass Spectrometry | nih.gov |
| LC-MS/MS (with derivatization) | Strong Cation Exchange (Zorbax SCX) | Acetonitrile: 40 mM ammonium acetate buffer (75:25, v/v), pH 4.0 | Tandem Mass Spectrometry | electrochemsci.org |
| HILIC-MS/MS (derivatization-free) | HILIC (Luna 3µ HILIC 200A) | Acetonitrile: Buffer (70:30, v/v) | Tandem Mass Spectrometry | ijprajournal.com |
| HPLC (with pre-column derivatization) | Reversed Phase (Agilent Zobrax Eclipse SB-C18, 5 µm) | Acetonitrile–0.1 M acetate buffer, pH 5.0 (15:85, v/v) | UV (340 nm) | nih.gov |
Rigorous Method Validation Parameters for Research Bioanalytical Assays (e.g., sensitivity, linearity, matrix effects, reproducibility, accuracy)
For a bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). electrochemsci.orggmp-compliance.org This process establishes the performance characteristics of the method, ensuring the integrity of the data generated. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS assays to compensate for variability. electrochemsci.orgscienceopen.com
Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. gmp-compliance.org For alendronate, which has very low plasma concentrations, highly sensitive methods are required. Validated LC-MS/MS methods have achieved LLOQs as low as 0.200 ng/mL in human plasma and 0.250 ng/mL in human urine. electrochemsci.orgscienceopen.com A capillary electrophoresis-mass spectrometry (CE-MS) method reported an even lower limit of detection (LOD) of 2 ng/mL. nih.gov
Linearity: A bioanalytical method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. gmp-compliance.org This is typically assessed by preparing a calibration curve with a series of standards. For alendronate assays, linearity is often excellent, with correlation coefficients (r or R²) consistently exceeding 0.99. fabad.org.trnih.gov For example, a validated LC-MS/MS method for ibandronate, a similar bisphosphonate, showed good linearity (r > 0.99) over the range of 0.2–175.0 ng/mL. nih.gov Another method for alendronate in plasma was linear from 0.2 to 50 ng/mL. nih.gov
Matrix Effects: Matrix effects are a significant concern in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comnih.gov The use of a stable isotope-labeled internal standard like Alendronic Acid-d6 is the most effective way to correct for these effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. electrochemsci.orgscienceopen.com Validation studies must assess the matrix effect to ensure it does not compromise the accuracy of the results. nih.gov One study found that ion suppression or enhancement from the plasma matrix was negligible under their optimized conditions. nih.gov
Reproducibility and Accuracy: Reproducibility, measured as precision (coefficient of variation, CV), and accuracy (the closeness of the measured value to the nominal value) are critical validation parameters. gmp-compliance.org These are typically evaluated at multiple concentration levels (LLOQ, low, medium, and high QC samples) both within a single analytical run (intra-run or intra-batch) and between different runs on different days (inter-run or inter-batch). europa.eu Regulatory guidelines generally require precision to be ≤15% CV and accuracy to be within ±15% of the nominal value for all QC samples, except at the LLOQ, where ≤20% is acceptable. gmp-compliance.orgeuropa.eu Validated methods for alendronate consistently meet these criteria. For instance, one study reported intra- and inter-day precision values of <7.3% and 8.9%, respectively, with accuracy ranging from 97.8% to 106.7%. scienceopen.comnih.gov Another reported between-run precision of no more than 7.1% with accuracy ranging from -1.7% to 6.3%. nih.gov
Table 2: Summary of Validation Parameters from Published Bioanalytical Methods for Alendronate
| Parameter | Matrix | Method | Finding | Reference |
|---|---|---|---|---|
| Sensitivity (LLOQ) | Human Plasma | LC-MS/MS | 0.200 ng/mL | scienceopen.com |
| Sensitivity (LLOQ) | Human Plasma | HILIC-MS/MS | 0.2 ng/mL | nih.gov |
| Sensitivity (LOD) | Human Urine | LC-MS/MS | 0.250 ng/mL | electrochemsci.org |
| Linearity (Range) | Human Plasma | LC-MS/MS | 0.200–30.0 ng/mL (R² > 0.99) | scienceopen.com |
| Linearity (Range) | Microparticular Systems | HPLC | 0.5-20 µg/ml (R²: 0.999) | fabad.org.tr |
| Accuracy | Human Plasma | LC-MS/MS | 97.8% to 106.7% of nominal value | nih.gov |
| Accuracy | Human Urine | LC-MS/MS | 93.4–107.0% of nominal value | electrochemsci.org |
| Reproducibility (Inter-day Precision) | Human Plasma | LC-MS/MS | < 8.9% CV | nih.gov |
| Reproducibility (Intra- and Inter-run Precision) | Human Urine | LC-MS/MS | < 5.0% CV | electrochemsci.org |
| Matrix Effect | Human Plasma | LC-MS/MS | Ion suppression/enhancement was negligible. Compensated by d6-alendronic acid IS. | nih.gov |
Mechanistic and Pre Clinical Research Applications of Alendronic Acid D6 Sodium Salt Hydrate
Elucidation of Molecular Interaction Mechanisms via Deuterium (B1214612) Labeling
The deuterium label on Alendronic Acid-d6 is instrumental in elucidating its precise interactions with biological targets. It allows researchers to distinguish the administered compound from any endogenous substances and to track it with high precision using mass spectrometry-based techniques.
A defining characteristic of bisphosphonates is their strong affinity for bone mineral, primarily hydroxyapatite (B223615) (HAP), the inorganic component of bone. nih.govnih.gov This binding is crucial for their localization to sites of active bone remodeling and their subsequent therapeutic effect. nih.govnih.gov In in vitro and ex vivo studies, Alendronic Acid-d6 Sodium Salt Hydrate is used as a stable isotope-labeled internal standard. This allows for the precise quantification of the unlabeled drug's binding kinetics—the rates of association and dissociation—to HAP crystals and synthetic bone mineral surfaces.
Kinetic studies using a constant composition method have been employed to determine the affinity constants (KL) for various bisphosphonates. nih.gov These studies reveal significant differences in binding affinity among clinically used bisphosphonates, which may contribute to their varying potency and duration of action. nih.gov For instance, the binding affinity of alendronate to HAP is higher than that of risedronate, etidronate, and clodronate. nih.gov Competition binding assays using radiolabeled alendronate have shown that its binding to human bone is saturable and reversible, with most nitrogen-containing bisphosphonates like zoledronate and pamidronate showing comparable affinities, while clodronate displays a significantly weaker affinity. nih.gov The use of deuterated standards in such experiments enhances the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are essential for quantifying these interactions in complex biological fluids or tissue extracts. nih.govnih.gov
Table 1: Comparative Binding Affinities of Bisphosphonates to Hydroxyapatite (HAP)
| Bisphosphonate | Relative Binding Affinity Rank Order (Higher to Lower) | Inhibition Constant (Ki) vs. [14C]-Alendronate |
| Zoledronate | 1 | 81 µM nih.gov |
| Alendronate | 2 | 61 µM nih.gov |
| Ibandronate | 3 | 116 µM nih.gov |
| Risedronate | 4 | 85 µM nih.gov |
| Etidronate | 5 | 91 µM nih.gov |
| Clodronate | 6 | 806 µM nih.gov |
This table compiles data from studies comparing the binding characteristics of different bisphosphonates to bone mineral.
The primary molecular target of nitrogen-containing bisphosphonates, including alendronate, is Farnesyl Diphosphate (B83284) Synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway. medchemexpress.comnih.govnih.gov Inhibition of FDPS in osteoclasts disrupts the synthesis of essential isoprenoid lipids, leading to the impairment of osteoclast function and survival. drugbank.comnih.gov this compound is a valuable tool for studying the dynamics of this enzyme inhibition.
By using the deuterated form, researchers can perform kinetic studies to understand the enzyme-inhibitor complex. A key application of isotopic labeling is the investigation of the kinetic isotope effect (KIE). nih.gov The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. nih.govnih.gov While the primary binding mechanism of alendronate to FDPS is thought to be ionic, involving the phosphonate (B1237965) groups, studying the interaction with Alendronic Acid-d6 could reveal whether any C-H bonds in the side chain are involved in secondary interactions or conformational changes during the binding process. A significant KIE would suggest that C-H bond cleavage or perturbation is involved in the rate-limiting step of enzyme inhibition. nih.gov Though the primary mechanism of N-BPs is well-established, such studies can provide a deeper, more nuanced understanding of the catalytic pathway and the precise nature of the inhibitor's fit within the enzyme's active site. nih.gov The potency of various bisphosphonates in inhibiting FDPS correlates well with their anti-resorptive activity. drugbank.com
Table 2: Inhibitory Concentration (IC50) of Various Bisphosphonates on Human Farnesyl Diphosphate Synthase (FDPS)
| Bisphosphonate | IC50 (nM) for FDPS Inhibition |
| Risedronate | 3.9 nih.gov |
| Zoledronic Acid | ~10 (approx. equal to Minodronate) drugbank.com |
| Alendronate | 460 nih.gov |
| Pamidronate | 500 nih.gov |
| Etidronate | 80,000 nih.gov |
This table presents data on the concentration of different bisphosphonates required to inhibit 50% of FDPS activity, highlighting their relative potencies.
Cellular Pharmacokinetics and Intracellular Fate Studies in Research Models
Understanding how a drug is taken up, distributed, and localized within cells is fundamental to comprehending its biological activity. This compound provides the necessary precision for these quantitative cellular studies.
The efficacy of alendronate depends on its uptake by target cells, primarily osteoclasts. nih.gov However, its effects on other cells, such as monocytes and fibroblasts, are also of research interest. nih.govnih.gov In in vitro models using cultured cells, Alendronic Acid-d6 is used as an internal standard for mass spectrometry to quantify the amount of the drug that enters the cells. This allows for time-course studies to determine the rate and extent of cellular uptake and to compare these parameters across different cell types (e.g., osteoclasts, macrophages, chondrocytes). nih.govnih.gov For instance, studies with fluorescently labeled bisphosphonates have shown significant uptake by bone marrow monocytes, suggesting these cells may also be directly affected by the drug. nih.gov Using a stable isotope-labeled compound like Alendronic Acid-d6 allows for more precise and sensitive quantification than fluorescence, especially when analyzing complex cell lysates. nih.govsemanticscholar.org
Once inside the cell, the specific location of a drug can determine its mechanism of action. Alendronate is known to be taken into osteoclasts via endocytosis, a process where the cell membrane engulfs the substance. nih.govwikipedia.org To determine where the drug goes after uptake, labeled probes are essential. While fluorescently labeled analogs can provide visual confirmation of intracellular location via microscopy, they can sometimes be bulky and alter the compound's behavior. nih.govcapes.gov.br
Alendronic Acid-d6 provides a non-invasive label for tracking. Researchers can expose cells to the deuterated compound, then use subcellular fractionation techniques to separate the cell into its components (e.g., nucleus, mitochondria, lysosomes, cytosol). By analyzing each fraction with a highly sensitive technique like LC-MS/MS, they can accurately quantify the concentration of Alendronic Acid-d6 in each organelle. researchgate.net This approach helps to confirm the drug's trafficking through endocytic vesicles and its accumulation in specific compartments, which is crucial for understanding how it induces apoptosis and impairs lysosomal function in osteoclasts. nih.govwikipedia.org
Metabolic Pathway Elucidation and Tracing Using Deuterium Labels
Alendronate exerts its therapeutic effect by inhibiting a specific step in the mevalonate metabolic pathway. nih.govnih.gov Deuterium-labeled alendronate is a powerful tool for studying these metabolic effects. Alendronate itself is not metabolized and is excreted unchanged. wikipedia.org However, by inhibiting FDPS, it causes a blockage in the pathway, leading to the accumulation of upstream metabolites like isopentenyl pyrophosphate (IPP) and a depletion of downstream products like geranylgeranyl diphosphate (GGPP). nih.govresearchgate.net
In metabolomics studies, Alendronic Acid-d6 can be used as a tracer. Researchers can treat cells or animal models with the labeled compound and then analyze the metabolic profile of the cells or tissues. The deuterium label allows for the precise measurement of the drug's concentration and its correlation with changes in the levels of various metabolites within the mevalonate pathway and other connected pathways. frontiersin.org For example, studies have shown that the inhibitory effects of alendronate can be reversed by supplying cells with geranylgeraniol, a downstream product, confirming the specific site of action. nih.govnih.gov Using Alendronic Acid-d6 in such experiments ensures that the observed metabolic shifts can be accurately correlated with a specific, quantified level of the inhibitor, thereby helping to fully elucidate its impact on cellular metabolism. frontiersin.org
Investigation of Metabolic Stability and Lack of Biotransformation of Alendronic Acid
Research has consistently shown that Alendronic Acid is not subject to metabolic breakdown in the body. merck.com Studies in both animals and humans have found no evidence of its biotransformation. merck.com The introduction of deuterium at specific positions in the Alendronic Acid molecule, creating Alendronic Acid-d6, is a strategic modification used to probe and confirm this metabolic stability. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a known strategy to enhance the metabolic stability of drugs. juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.net
The use of this compound in pre-clinical research allows for highly sensitive and specific tracing of the compound in biological systems. Due to its isotopic labeling, it can be readily distinguished from its non-deuterated counterpart and endogenous compounds using mass spectrometry. nih.gov This facilitates precise quantification in metabolic studies, confirming that the compound is excreted unchanged. The inherent stability of the C-D bond further reduces the already negligible likelihood of biotransformation, making Alendronic Acid-d6 an excellent internal standard for pharmacokinetic studies of the parent drug. medchemexpress.com
| Characteristic | Description | Relevance to Alendronic Acid-d6 |
|---|---|---|
| Biotransformation | The chemical alteration of a substance within the body. | Alendronic Acid is not metabolized. Deuteration further stabilizes the molecule against potential enzymatic action. merck.com |
| Excretion | The process of eliminating waste products from the body. | Alendronic Acid is primarily excreted unchanged in the urine. nih.gov The deuterated form follows the same pathway, allowing for accurate tracking. |
| Half-life | The time it takes for the concentration of a drug in the body to be reduced by half. | Alendronate has a very long terminal half-life in bone, estimated to be over 10 years. nih.gov The metabolic stability of the d6 variant ensures this is not altered by metabolic degradation. |
Assessment of Kinetic Isotope Effects on Biological Reactions and Their Implications
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. taylorandfrancis.comnih.gov This effect arises because the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, requiring more energy to break. taylorandfrancis.com Consequently, if the cleavage of a C-H bond is the rate-determining step of a biological process, deuteration at that position will slow down the reaction. taylorandfrancis.comnih.gov
In the context of Alendronic Acid, its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. medchemexpress.com This inhibition does not involve the cleavage of C-H bonds on the alendronate molecule itself. Therefore, the use of Alendronic Acid-d6 is not expected to exhibit a significant primary kinetic isotope effect on its direct interaction with FPPS.
However, the application of Alendronic Acid-d6 can be instrumental in dissecting more subtle aspects of its biological activity and potential off-target effects. By comparing the cellular and systemic responses to the deuterated versus the non-deuterated compound, researchers can investigate whether any secondary metabolic processes or transport mechanisms are influenced by the isotopic substitution. The absence of a significant KIE in its primary therapeutic action reinforces the understanding that the pharmacodynamics of Alendronic Acid are driven by its chemical structure and affinity for bone mineral, rather than metabolic activation or degradation. nih.govnih.gov
| Aspect | Expected Impact of Deuteration | Rationale |
|---|---|---|
| Inhibition of FPPS | No significant kinetic isotope effect. | The mechanism of FPPS inhibition does not involve the cleavage of the deuterated C-H bonds. medchemexpress.com |
| Metabolic Clearance | No significant kinetic isotope effect on clearance rate. | Alendronic Acid is not metabolized, so slowing a metabolic pathway via KIE is not applicable. merck.com |
| Research Utility | High utility as a stable isotope tracer. | The lack of KIE on its primary function makes it a reliable tool for tracking the unmodified drug in biological systems. medchemexpress.com |
Experimental Pharmacodynamic Studies in In Vitro and Ex Vivo Systems
Effects on Osteoclastogenesis and Bone Resorption Activity in Cultured Cells
In vitro and ex vivo studies using cell cultures are fundamental to understanding the direct effects of Alendronic Acid on bone cells. Alendronic Acid is a potent inhibitor of osteoclast-mediated bone resorption. nih.govnih.gov It acts on osteoclasts, the cells responsible for breaking down bone tissue, to induce apoptosis and inhibit their resorptive activity. nih.gov
The use of this compound in these experimental systems allows for precise investigation of these effects. While the deuterated form is expected to have the same fundamental mechanism of action as the parent compound, its isotopic label can be used to track its uptake and localization within cultured cells. For instance, studies have shown that alendronate is taken up by osteoclasts during the resorption process. merck.com By using the d6 variant, researchers can quantify the amount of drug internalized by the cells and correlate it with the observed effects on cell viability and function.
Experiments often involve culturing osteoclast precursors, such as bone marrow macrophages or peripheral blood mononuclear cells, and inducing their differentiation into mature osteoclasts. nih.govnih.gov The addition of Alendronic Acid-d6 to these cultures allows for the assessment of its impact on various stages of osteoclast development (osteoclastogenesis) and their ability to resorb bone-like substrates. nih.gov
| Experimental System | Key Findings with Alendronate | Relevance of Alendronic Acid-d6 |
|---|---|---|
| Cultured rat and human peripheral blood mononuclear cells (PBMCs) | High concentrations (e.g., 10⁻⁶ M) are cytotoxic, while low concentrations (e.g., 10⁻¹⁰ M and 10⁻⁸ M) can paradoxically promote osteoclast-like cell formation. nih.gov | Allows for precise quantification of cellular uptake at different concentrations to better understand the dose-dependent effects. |
| Mouse marrow cultures | Alendronate treatment affects the number of TRAP-positive cells (a marker for osteoclasts). nih.gov | Facilitates studies on the specific localization of the drug within different cell populations in a mixed culture. |
| Osteoclast culture on bone substrates | Inhibits the formation of the ruffled border and disrupts the actin ring, which are essential for bone resorption. nih.gov | Can be used to trace the drug's journey from the bone surface into the osteoclast. |
Modulation of Intracellular Signaling Pathways Associated with Bisphosphonate Action
The inhibitory action of nitrogen-containing bisphosphonates like Alendronic Acid is mediated through the mevalonate pathway in osteoclasts. nih.gov By inhibiting FPPS, Alendronic Acid prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). medchemexpress.com These lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are essential for maintaining osteoclast morphology and function.
The disruption of protein prenylation leads to the disorganization of the osteoclast cytoskeleton and ultimately triggers apoptosis. This compound is a valuable tool for dissecting these intracellular signaling events. As it is expected to have the same inhibitory effect on FPPS, it can be used in studies designed to trace the downstream consequences of this inhibition.
For example, researchers can use Alendronic Acid-d6 in combination with other molecular biology techniques to:
Quantify the inhibition of FPPS activity in cell lysates.
Measure the reduction in prenylated proteins following treatment.
Observe the downstream effects on signaling cascades, such as the activation of caspase-3, a key protein in the apoptotic pathway.
Furthermore, some studies suggest that bisphosphonates may have effects on other cell types, such as osteoblasts, potentially through different signaling pathways. nih.gov The use of Alendronic Acid-d6 in comparative studies with different cell types can help to elucidate the specificity of its action and identify any alternative mechanisms that may be at play. The ability to accurately track the deuterated compound can help to confirm that observed effects are a direct result of the drug's presence and not due to metabolites, reinforcing the understanding of its direct mechanism of action.
Role of Alendronic Acid D6 Sodium Salt Hydrate in Advanced Research Methodologies
Application as a Stable Isotope Internal Standard in High-Throughput Quantitative Bioanalytical Methods for Research
In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. researchgate.net Alendronic Acid-d6 Sodium Salt Hydrate fulfills this role for the quantification of alendronic acid in various biological matrices. nih.govnih.govnih.govftrdergisi.com The procedure often involves a derivatization step, for instance with trimethylsilyldiazomethane, to improve the chromatographic behavior of the highly polar alendronic acid and its deuterated internal standard. nih.govftrdergisi.com
Biological samples such as plasma and urine are complex mixtures containing numerous endogenous components like phospholipids, proteins, and salts. researchgate.net During LC-MS/MS analysis, these components can co-elute with the target analyte (alendronic acid) and interfere with its ionization efficiency, leading to signal suppression or enhancement. researchgate.net This phenomenon, known as the matrix effect, is a primary cause of variability and inaccuracy in quantitative bioanalytical methods. nih.gov
The use of Alendronic Acid-d6 as an internal standard is a highly effective strategy to counteract these matrix effects. nih.gov Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during the analytical process. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and reliable quantification of the analyte. researchgate.net
The incorporation of Alendronic Acid-d6 as an internal standard significantly improves the key validation parameters of a bioanalytical method. Research studies have demonstrated that methods validated using this internal standard exhibit excellent linearity, accuracy, and precision. nih.govnih.gov For instance, a validated LC-MS/MS method for determining alendronic acid in human plasma using d6-alendronic acid as the internal standard showed a linear calibration curve over a range of 0.200–30.0 ng/mL. nih.gov The intra- and inter-day precision values were below 7.3% and 8.9%, respectively, with accuracy ranging from 97.8% to 106.7% of the nominal value. nih.gov Another study reported intra- and inter-run precision of less than 5.0% with accuracy in the range of 93.4–107.0%. nih.gov This high degree of precision and accuracy is crucial for pharmacokinetic studies where concentrations can be very low.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Alendronate Quantification Using Alendronic Acid-d6 as an Internal Standard
| Parameter | Result | Source |
| Linearity Range | 0.200–30.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | nih.gov |
| Intra-day Precision (% RSD) | < 7.3% | nih.gov |
| Inter-day Precision (% RSD) | < 8.9% | nih.gov |
| Accuracy | 97.8% – 106.7% | nih.gov |
| Mean Recovery | 97.0% – 98.7% | nih.gov |
Utilization in Experimental Pharmacokinetic and Pharmacodynamic Studies in Non-Human Animal Models
Non-human animal models are essential for understanding the in vivo behavior of drugs before human trials. For bisphosphonates like alendronate, animal models of osteoporosis, such as ovariectomized rats, are commonly used to study efficacy and mechanism of action. researchgate.netnih.gov
The design of animal models for studying bisphosphonates often involves inducing a state of high bone turnover to mimic diseases like postmenopausal osteoporosis. researchgate.net The ovariectomized (OVX) rat is a widely accepted model for this purpose. researchgate.net In such studies, animals are treated with the compound of interest, and various skeletal and serum parameters are measured over time.
While specific studies detailing the use of Alendronic Acid-d6 as a tracer in animal models are not extensively documented in the reviewed literature, the principles of such a study would involve administering the deuterated compound to the animal model. The use of a stable isotope tracer like Alendronic Acid-d6 would allow researchers to distinguish the exogenously administered drug from any endogenous compounds and to precisely quantify its concentration in different tissues and fluids over time using mass spectrometry, avoiding the handling and disposal issues associated with radiolabeled compounds.
Pharmacokinetic studies in various animal species, including rats and dogs, have established the fundamental biodistribution profile of alendronate. nih.govnih.gov Following administration, alendronate is rapidly cleared from the plasma. nih.govnih.gov A significant portion is taken up by bone tissue, while the remainder is excreted unchanged via the kidneys. nih.govnih.gov Alendronate does not appear to be metabolized in animals. nih.gov
Once sequestered in the skeleton, its elimination is extremely slow and is linked to the rate of bone turnover itself. nih.govnih.gov The half-life of alendronate in the bone has been estimated to be approximately 200 days in rats. nih.gov This strong affinity for and retention in bone tissue is central to its therapeutic action. A deuterated tracer study would enable precise measurement of these processes, quantifying the amount of drug that reaches the bone and its long-term retention rates in different skeletal sites.
Table 2: General Pharmacokinetic Properties of Alendronate in Preclinical Animal Models
| Parameter | Finding in Animal Models (Primarily Rats) | Source |
| Metabolism | Not metabolized | nih.gov |
| Primary Routes of Clearance | Uptake into bone and renal excretion | nih.govnih.gov |
| Oral Bioavailability | < 2% | nih.gov |
| Plasma Clearance | Very rapid disappearance from plasma | nih.gov |
| Tissue Sequestration | Primarily sequestered in the skeleton | nih.govnih.gov |
| Elimination Half-life from Bone | ~200 days in rats | nih.gov |
A study utilizing Alendronic Acid-d6 as a tracer would allow for a direct and precise correlation between the concentration of the drug in plasma or bone (pharmacokinetics) and the magnitude and time course of changes in these bone turnover markers (pharmacodynamics). This would provide a clearer understanding of the exposure-response relationship, helping to elucidate the direct effects of the drug on bone metabolism at the tissue level. nih.gov
Integration into Metabolomics Research for Comprehensive Biological Insights in Experimental Systems
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a functional readout of cellular activity. youtube.com The integration of isotopically labeled compounds, such as this compound, into metabolomics workflows has significantly enhanced the precision and depth of metabolic investigations. The deuterium-labeled variant of Alendronic Acid serves as a powerful tool in advanced research, particularly in tracer studies and as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy.
Use as a Tracer to Elucidate Metabolic Changes Induced by Alendronic Acid in Biological Systems
The fundamental principle behind using stable isotope tracers is to track the metabolic fate of a specific molecule as it moves through a biological system. nih.gov Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells by allowing a substrate to be followed through downstream biochemical reactions. nih.gov In this context, this compound can be introduced into an experimental system, such as cell cultures or animal models, to investigate the metabolic pathways influenced by the drug.
Because isotopes like deuterium (B1214612) (²H) are chemically and functionally almost identical to their lighter counterparts but have a different mass, they can be distinguished and tracked using analytical techniques like mass spectrometry (MS) and NMR spectroscopy. technologynetworks.comresearchgate.net When Alendronic Acid-d6 is administered, it follows the same metabolic routes as the unlabeled drug. Researchers can then analyze tissue or biofluid samples to identify and quantify metabolites that have incorporated the deuterium label. This allows for the direct tracing of the compound and its metabolic products, providing clear qualitative information about its origin and relative rates of production. nih.gov
This tracer approach can reveal:
Direct Metabolic Conversion: Identifying if Alendronic Acid is modified into other compounds.
Pathway Perturbation: Observing how the presence of Alendronic Acid alters the flux through interconnected metabolic pathways, even those not directly involving the drug itself.
Drug-Induced Cellular Responses: Understanding the downstream metabolic shifts that occur as a result of Alendronic Acid's mechanism of action.
By comparing the metabolic profiles of systems treated with labeled versus unlabeled Alendronic Acid, researchers can precisely map the drug's influence on the metabolome.
Future Directions and Emerging Research Perspectives for Deuterated Bisphosphonates
Development of Novel Deuterated Bisphosphonate Probes for Advanced Mechanistic Investigations
The use of deuterated analogs of drugs provides a powerful tool for elucidating metabolic pathways and mechanisms of action. nih.gov The substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. nih.gov By strategically placing deuterium atoms on the alendronic acid molecule, researchers can create novel probes to investigate its intricate interactions within the biological system.
Alendronic Acid-d6, with its six deuterium atoms, can serve as a stable isotope tracer to meticulously track the journey of the drug from administration to its ultimate fate in the body. This allows for precise quantification in various biological matrices and provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Future research will likely focus on synthesizing a wider array of deuterated bisphosphonates with labels at different positions to dissect specific enzymatic and transport processes involved in their therapeutic effects. These novel probes could help answer fundamental questions about how bisphosphonates are taken up by osteoclasts, how they inhibit farnesyl pyrophosphate synthase, and the downstream consequences on bone resorption.
Advancements in High-Throughput Analytical Platforms for Deuterated Compound Quantification and Screening
The accurate quantification of bisphosphonates in biological samples is notoriously challenging due to their high polarity and low concentrations. Alendronic Acid-d6 Sodium Salt Hydrate has proven to be an invaluable tool as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use allows for highly accurate and precise measurements by correcting for variations during sample preparation and analysis.
The development of high-throughput analytical platforms is crucial for accelerating drug discovery and development. nih.gov Future advancements are expected in the automation and miniaturization of analytical techniques for the rapid screening of new deuterated bisphosphonate analogs. nih.gov Technologies like acoustic dispensing-mass spectrometry, which enables nanoliter-scale sampling, could be adapted for the high-throughput analysis of deuterated compounds, significantly increasing the speed of preclinical studies. ccjm.org Furthermore, the creation of libraries of deuterated bisphosphonates could facilitate the rapid identification of compounds with optimal pharmacokinetic properties. nih.gov
| Parameter | Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Internal Standard | Alendronic Acid-d6 | |
| Derivatization Agent | Trimethylsilyldiazomethane | |
| Mass Transition (m/z) for Alendronic Acid | 348.2 → 289.0 | |
| Mass Transition (m/z) for Alendronic Acid-d6 | 354.2 → 295.0 | |
| Application | High-throughput analysis in pharmacokinetic and bioequivalence studies |
Exploration of Deuterated Alendronic Acid in Bone Tissue Engineering and Regenerative Medicine Research
Bone tissue engineering aims to develop biocompatible scaffolds that can promote bone regeneration. Alendronic acid has been incorporated into various scaffold materials to enhance their osteogenic potential by inhibiting bone resorption and stimulating bone formation. The ability to track the release and distribution of the drug within the scaffold and surrounding tissue is critical for optimizing these systems.
The use of Alendronic Acid-d6 in these scaffolds offers a unique advantage for research. By employing techniques such as mass spectrometry imaging, researchers can visualize and quantify the distribution of the deuterated drug within the three-dimensional structure of the scaffold and the regenerating bone tissue. This provides invaluable information on the drug's release kinetics and its localization at the cellular level. Furthermore, advanced spectroscopic methods like Raman spectroscopy could potentially be used to track the deuterated compound within the bone matrix, offering insights into its interaction with hydroxyapatite (B223615). nih.govedinst.com This knowledge is instrumental in designing more effective drug delivery systems for bone repair and regeneration. The power of deuteration has already been demonstrated in understanding the delivery of vaccines and other drugs using lipid nanoparticles, and similar principles can be applied to bone tissue engineering. youtube.com
| Research Area | Application of Deuterated Alendronic Acid | Potential Analytical Technique |
| Bone Tissue Engineering | Tracking drug release from scaffolds | Mass Spectrometry Imaging |
| Regenerative Medicine | Quantifying drug uptake in regenerating tissue | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Material Science | Investigating drug-scaffold interactions | Raman Spectroscopy |
Potential Applications of Deuterated Bisphosphonates in Advanced Imaging Techniques for Pre-clinical Research
Pre-clinical imaging plays a pivotal role in evaluating the efficacy and safety of new therapeutic agents. While radiolabeled bisphosphonates are currently used for bone scanning, there is growing interest in the application of non-radioactive stable isotope-labeled compounds in advanced imaging modalities. nih.gov
Deuterium's low natural abundance makes it an excellent tracer for imaging studies. nih.gov Techniques like deuterium magnetic resonance imaging (dMRI) and mass spectrometry imaging (MSI) hold significant promise for visualizing the distribution of deuterated compounds in tissues with high spatial resolution. nih.govnih.gov By administering Alendronic Acid-d6 to animal models, researchers could potentially map its accumulation in specific bone compartments and even within individual cells. harvard.edu
Raman spectroscopy is another powerful, non-destructive technique that can detect the carbon-deuterium (C-D) bond, offering a way to image the distribution of deuterated molecules in biological samples without the need for labeling with fluorescent tags. nih.gov The development of these advanced imaging applications for deuterated bisphosphonates will provide unprecedented insights into their in vivo behavior and contribute to the development of more targeted and effective therapies for bone diseases.
| Imaging Technique | Principle | Potential Application for Deuterated Alendronic Acid |
| Deuterium Magnetic Resonance Imaging (dMRI) | Detects the magnetic resonance signal from deuterium nuclei. | In vivo mapping of drug distribution in bone and other tissues. nih.gov |
| Mass Spectrometry Imaging (MSI) | Generates images of the spatial distribution of molecules by their mass-to-charge ratio. | High-resolution visualization of drug localization within tissue microstructures. nih.gov |
| Raman Spectroscopy | Detects the characteristic vibrational frequency of the C-D bond. | Label-free imaging of drug distribution in bone scaffolds and tissues. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and purifying Alendronic Acid-d6 Sodium Salt Hydrate?
- Methodological Answer : Use a validated HPLC protocol with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC). Dissolve the compound in 0.1 mol/L trisodium citrate buffer, mix with sodium tetraborate decahydrate and FMOC reagent, then extract with dichloromethane. Centrifuge and analyze the supernatant using a styrene-divinylbenzene copolymer column (10 µm) with UV detection at 266 nm. Mobile phase: trisodium citrate/disodium hydrogen phosphate buffer (pH 8.0), acetonitrile, and methanol (70:25:5) .
Q. How can the hydrate form of the compound be confirmed experimentally?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to measure loss on drying (16.1–17.1% at 140°C for 3 hours). Complement with single-crystal X-ray diffraction to identify the monoclinic P21/c space group and five-coordinated Na+ geometry, distinguishing it from anhydrous polymorphs .
Q. What are critical considerations for handling and storing the hydrate to prevent dehydration?
- Methodological Answer : Store in airtight containers with desiccants at 2–8°C. Monitor humidity during experiments using controlled chambers (<30% RH). Validate stability via dissolution testing under accelerated conditions (40°C, 75% RH) to ensure <2% deviation in active ingredient content over 6 months .
Q. How does nomenclature (e.g., "Alendronic Acid" vs. "Alendronate Sodium") impact literature searches for this compound?
- Methodological Answer : Cross-reference USP and pharmacopeial databases using both terms. For pre-2008 studies, search "Alendronic Acid"; post-2008, use "Alendronate Sodium". Include CAS numbers (e.g., 14474-1) to avoid ambiguity in structural analogs .
Advanced Research Questions
Q. How can discrepancies in HPLC assay results (e.g., peak area variability) be systematically resolved?
- Methodological Answer :
- Step 1 : Verify system suitability: Ensure resolution ≥6 between alendronic acid and 4-aminobutylic acid peaks.
- Step 2 : Check column temperature (35°C ± 0.5°C) and mobile phase pH (8.0 ± 0.1).
- Step 3 : Replicate injections (n=6) to calculate relative standard deviation (RSD ≤2.0%). Adjust FMOC concentration (1:2000–1:250) if derivatization efficiency is inconsistent .
Q. What structural features of the sodium salt hydrate influence its reactivity in aqueous solutions?
- Methodological Answer : The distorted trigonal-bipyramidal coordination of Na+ (vs. six-coordinated in other salts) reduces steric hindrance, enhancing solubility. Use Hirshfeld surface (HS) analysis to quantify intermolecular interactions (O…H, H…H, Na+…O), which stabilize the hydrate lattice and affect dissolution kinetics .
Q. How to design stability studies for formulations containing this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Testing : Expose tablets to 40°C/75% RH for 3–6 months. Quantify alendronate via dissolution testing (USP apparatus) in 0.1 mol/L citrate buffer. Validate using LC-MS with deuterated internal standards (e.g., d6 isotopologues) to correct for matrix effects .
- Forced Degradation : Use 0.1N HCl/NaOH (24h, 60°C) to identify hydrolytic byproducts. Monitor phosphate release via ion chromatography .
Q. What strategies optimize mobile phase composition for separating alendronate from degradation products in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
